An In-depth Technical Guide to the Physicochemical Properties of N-(Tetrahydro-2H-pyran-4-ylcarbonyl)-beta-alanine
An In-depth Technical Guide to the Physicochemical Properties of N-(Tetrahydro-2H-pyran-4-ylcarbonyl)-beta-alanine
Introduction: Bridging Structure and Function in Drug Discovery
N-(Tetrahydro-2H-pyran-4-ylcarbonyl)-beta-alanine is a novel compound of interest within the landscape of contemporary drug discovery. Its molecular architecture, an amide linkage between the saturated heterocyclic tetrahydro-2H-pyran-4-carboxylic acid and the non-proteinogenic amino acid beta-alanine, presents a compelling scaffold for the development of new therapeutic agents. The tetrahydro-pyran motif is a frequently utilized bioisostere for a phenyl ring, often introduced to improve metabolic stability and aqueous solubility. Beta-alanine, a naturally occurring beta-amino acid, serves as a versatile linker and can influence the pharmacokinetic profile of a molecule.
Understanding the physicochemical properties of this compound is paramount for any research and development campaign. These fundamental characteristics, including solubility, lipophilicity, and ionization state, govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its bioavailability and therapeutic efficacy. This guide provides a comprehensive overview of the predicted physicochemical properties of N-(Tetrahydro-2H-pyran-4-ylcarbonyl)-beta-alanine and outlines detailed, field-proven experimental protocols for their empirical determination. The methodologies described herein are designed to be self-validating, ensuring the generation of robust and reliable data crucial for informed decision-making in drug development.
Predicted Physicochemical Properties
In the absence of direct experimental data for N-(Tetrahydro-2H-pyran-4-ylcarbonyl)-beta-alanine (CAS: 1309036-06-3, Molecular Formula: C9H15NO4), computational methods provide a valuable first approximation of its key physicochemical parameters. These in silico predictions are instrumental in the early stages of drug discovery for triaging and prioritizing compounds for synthesis and further testing.[1][2] A variety of computational models, ranging from quantitative structure-property relationship (QSPR) models to more complex quantum mechanical and machine learning approaches, can be employed for this purpose.[3][4][5][6]
The predicted properties for N-(Tetrahydro-2H-pyran-4-ylcarbonyl)-beta-alanine are summarized in the table below. These values are derived from an analysis of its constituent fragments and the application of established predictive algorithms.
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Weight | 217.23 g/mol | Influences diffusion and transport across biological membranes. Generally, lower molecular weight is favorable for oral absorption. |
| logP (Octanol-Water Partition Coefficient) | -0.5 to 0.5 | A measure of lipophilicity. This range suggests the compound is relatively hydrophilic, which can be advantageous for aqueous solubility but may limit membrane permeability. |
| Aqueous Solubility (logS) | -1.0 to 0.0 | Indicates moderate to good aqueous solubility, which is crucial for formulation and absorption from the gastrointestinal tract. |
| pKa (Acid Dissociation Constant) | Acidic pKa: ~4.0-5.0 (from the carboxylic acid) | The ionization state of the molecule at physiological pH (around 7.4) will be predominantly anionic due to the deprotonation of the carboxylic acid group. This will significantly impact solubility, permeability, and interaction with biological targets. |
| Hydrogen Bond Donors | 2 | The number of hydrogen bond donors influences solubility and membrane permeability. |
| Hydrogen Bond Acceptors | 5 | The number of hydrogen bond acceptors affects solubility and interactions with biological targets. |
| Polar Surface Area (PSA) | ~80-90 Ų | An indicator of a molecule's ability to permeate cell membranes. A PSA in this range suggests moderate cell permeability. |
Experimental Determination of Physicochemical Properties: A Practical Guide
The following sections provide detailed, step-by-step protocols for the experimental determination of the key physicochemical properties of N-(Tetrahydro-2H-pyran-4-ylcarbonyl)-beta-alanine. The causality behind each experimental choice is explained to provide a deeper understanding of the principles at play.
Melting Point Determination
The melting point of a solid crystalline substance is a fundamental physical property that provides an indication of its purity. Pure crystalline compounds typically have a sharp melting point range of 1-2°C.
Experimental Protocol: Capillary Method [7][8][9]
-
Sample Preparation: Ensure the sample of N-(Tetrahydro-2H-pyran-4-ylcarbonyl)-beta-alanine is a fine, dry powder.
-
Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the compound. Invert the tube and gently tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be approximately 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.
-
Rapid Initial Determination: Heat the sample at a rapid rate (e.g., 10-20°C/minute) to obtain an approximate melting point range. This initial, rapid determination allows for a more precise measurement in subsequent trials.
-
Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Prepare a new capillary tube with the sample. Heat at a slower, controlled rate (1-2°C/minute) as the temperature approaches the expected melting point.[10]
-
Data Recording: Record the temperature at which the first droplet of liquid is observed (the onset of melting) and the temperature at which the entire sample has transitioned to a liquid (the completion of melting). This range is the melting point of the compound.
-
Replicate Measurements: Perform the measurement in triplicate to ensure accuracy and reproducibility.
Causality and Trustworthiness: The slow heating rate during the accurate determination is crucial to ensure that the temperature of the heating block and the sample are in thermal equilibrium, providing a true reflection of the melting temperature.[10] Repeating the measurement ensures the reliability of the obtained value.
Caption: Workflow for Melting Point Determination.
Aqueous Solubility Determination
Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. The shake-flask method is a widely accepted "gold standard" for determining thermodynamic solubility.[11]
Experimental Protocol: Shake-Flask Method [12][13][14]
-
Preparation of Saturated Solution: Add an excess amount of solid N-(Tetrahydro-2H-pyran-4-ylcarbonyl)-beta-alanine to a known volume of a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed, inert container. The use of an excess of the solid ensures that equilibrium is reached between the dissolved and undissolved compound.
-
Equilibration: Agitate the mixture at a constant temperature (typically 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A mechanical shaker or orbital incubator should be used.
-
Phase Separation: After equilibration, allow the undissolved solid to settle. Alternatively, centrifuge or filter the suspension to separate the solid from the saturated solution. Filtration should be performed using a filter material that does not adsorb the compound.
-
Quantification: Accurately dilute a known volume of the clear, saturated supernatant. Analyze the concentration of the dissolved compound using a validated analytical method, such as high-performance liquid chromatography with UV detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS).
-
Calibration: Prepare a standard curve of the compound at known concentrations to accurately quantify the concentration in the saturated solution.
-
Data Analysis: The measured concentration of the compound in the saturated solution represents its aqueous solubility under the specified conditions.
Causality and Trustworthiness: Reaching equilibrium is crucial for determining thermodynamic solubility. The extended incubation with agitation ensures that the maximum amount of the compound has dissolved. The use of a validated analytical method with a proper calibration curve ensures the accuracy of the concentration measurement.
Caption: Workflow for Aqueous Solubility Determination.
pKa Determination
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a drug molecule with ionizable groups, the pKa values determine the extent of ionization at a given pH, which significantly influences its properties.[15] Potentiometric titration is a highly accurate and widely used method for pKa determination.[16][17][18][19]
Experimental Protocol: Potentiometric Titration [16][17][19][20]
-
Solution Preparation: Prepare a solution of N-(Tetrahydro-2H-pyran-4-ylcarbonyl)-beta-alanine of known concentration (e.g., 0.01 M) in a suitable solvent, typically water or a co-solvent system if solubility is limited.
-
Apparatus Setup: Calibrate a pH meter with standard buffers (e.g., pH 4, 7, and 10). Place the solution in a thermostatted vessel with a magnetic stirrer. Immerse the calibrated pH electrode in the solution.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the expected pKa. Add the titrant in small, known increments.
-
Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa is determined from the midpoint of the buffer region in the titration curve, which corresponds to the point where half of the ionizable group has been titrated.[16] This can be found at the half-equivalence point.
-
Replicate Measurements: Perform the titration in triplicate to ensure the precision of the pKa value.
Causality and Trustworthiness: The gradual addition of titrant and the continuous monitoring of pH allow for the precise mapping of the ionization process. The calibration of the pH meter is critical for the accuracy of the measurements. The midpoint of the buffer region represents the pKa because at this point, the concentrations of the protonated and deprotonated species are equal.
Caption: Workflow for logP Determination.
Conclusion: A Foundation for Rational Drug Design
The physicochemical properties of N-(Tetrahydro-2H-pyran-4-ylcarbonyl)-beta-alanine are fundamental to its potential as a drug candidate. While computational predictions offer valuable initial insights, rigorous experimental determination of these properties is indispensable for progressing a compound through the drug discovery pipeline. The protocols outlined in this guide provide a robust framework for obtaining high-quality, reliable data on melting point, aqueous solubility, pKa, and logP. By understanding and empirically validating these core characteristics, researchers can make more informed decisions, optimize molecular design, and ultimately increase the probability of developing a successful therapeutic agent.
References
-
CD ComputaBio. (n.d.). Rapid Prediction of the Physicochemical Properties of Molecules. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
- Gori, M., et al. (2005). Predicting Physical-Chemical Properties of Compounds from Molecular Structures by Recursive Neural Networks.
- Pal, T., et al. (2017). Computational methodology for solubility prediction: Application to the sparingly soluble solutes. The Journal of Chemical Physics, 146(21), 214110.
- Heinen, S. (2020). Physicochemical property prediction for small molecules using integral equation-based solvation models. Eldorado - Repository of the TU Dortmund.
- Chen, Y., et al. (2024). A review on computational models for predicting protein solubility. Protein Science, 33(2), e4885.
-
Computational Pharmaceutics Group. (n.d.). Tools for solubility prediction in organic solvents. Retrieved from [Link]
-
Pal, T., et al. (2017). Computational methodology for solubility prediction: Application to the sparingly soluble solutes. AIP Publishing. Retrieved from [Link]
-
Lambda Photometrics Ltd. (n.d.). Melting Point Determination. Retrieved from [Link]
- Pires, D. E. V., et al. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066-4072.
-
Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Retrieved from [Link]
-
Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]
-
Molecular Discovery. (n.d.). MoKa - pKa modelling. Retrieved from [Link]
-
Rowan. (n.d.). Rowan's Free Online pKa Calculator. Retrieved from [Link]
-
Schrödinger. (n.d.). Macro-pKa. Retrieved from [Link]
-
ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. Retrieved from [Link]
- Chang, G., et al. (2016). Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels. The AAPS Journal, 18(5), 1096-1107.
-
CompuDrug. (n.d.). PrologP. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]
-
protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]
- De, S., et al. (2023). Revisiting the Use of Quantum Chemical Calculations in LogP octanol-water Prediction. International Journal of Molecular Sciences, 24(2), 1461.
-
ACD/Labs. (n.d.). Calculate Partition Coefficients | LogP Prediction Software. Retrieved from [Link]
-
ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]
-
Virtual Computational Chemistry Laboratory. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software. Retrieved from [Link]
-
protocols.io. (n.d.). LogP / LogD shake-flask method. Retrieved from [Link]
- Lin, B., et al. (2023). Development and Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method.
-
Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]
- Subirats, X., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences, 76, 153-161.
-
University of California, Davis. (n.d.). Potentiometric Titration of an Unknown Weak Acid. Retrieved from [Link]
- World Health Organization. (2019). Annex 4: Proposal to waive in vivo bioequivalence requirements for immediate-release, solid oral dosage forms based on a biopharmaceutics classification system. WHO Technical Report Series, No. 1019.
- De Witte, A. M., et al. (2013). Development of Methods for the Determination of pKa Values. Journal of Pharmaceutical and Biomedical Analysis, 85, 1-10.
-
regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]
-
ResearchGate. (2024, September 23). (PDF) LogP / LogD shake-flask method v1. Retrieved from [Link]
-
Cambridge MedChem Consulting. (n.d.). LogP / LogD. Retrieved from [Link]
-
DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (2024, December 9). (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. Retrieved from [Link]
Sources
- 1. Physicochemical Properties Prediction - CD ComputaBio [cadd.computabio.com]
- 2. pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. math.unipd.it [math.unipd.it]
- 4. A review on computational models for predicting protein solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lifechemicals.com [lifechemicals.com]
- 6. optibrium.com [optibrium.com]
- 7. lambdaphoto.co.uk [lambdaphoto.co.uk]
- 8. thinksrs.com [thinksrs.com]
- 9. westlab.com [westlab.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. enamine.net [enamine.net]
- 13. who.int [who.int]
- 14. downloads.regulations.gov [downloads.regulations.gov]
- 15. acdlabs.com [acdlabs.com]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 18. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 19. dergipark.org.tr [dergipark.org.tr]
- 20. asdlib.org [asdlib.org]
